molecular formula C12H22N2O2 B13483080 Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13483080
M. Wt: 226.32 g/mol
InChI Key: ILROOPKXIQCYMQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with a complex bicyclic structure.

Preparation Methods

The synthesis of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a bicyclic amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can be compared with similar compounds such as:

  • Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

These compounds share a similar bicyclic structure but differ in the position and nature of functional groups. The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-4-5-12(14,6-9)8-13/h9H,4-8,13H2,1-3H3

InChI Key

ILROOPKXIQCYMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)CN

Origin of Product

United States

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